molecular formula C19H13BrO2 B412837 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 20005-40-7

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B412837
CAS No.: 20005-40-7
M. Wt: 353.2g/mol
InChI Key: ZLYBAHXMYKUAPI-ZRDIBKRKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the condensation of 4-bromobenzaldehyde with 2-acetylfuran in the presence of a base such as potassium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to form alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Products may include furanones or other oxygenated furans.

    Reduction: Products include alcohols derived from the reduction of the carbonyl group.

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Furans and their derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring the compound’s ability to interact with biological targets and its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a valuable component in the formulation of products with specific performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets. The furan ring and the phenylprop-2-en-1-one moiety may interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.

    2,5-Furandicarboxylic acid: A furan derivative used in the production of bio-based polymers.

    5-Hydroxymethylfurfural (HMF): A furan derivative with applications in the production of renewable chemicals and fuels.

Uniqueness

What sets (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one apart from these similar compounds is its specific substitution pattern and the presence of both a bromophenyl group and a phenylprop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is a furan derivative with potential biological activities. Its structure includes a furan ring, a bromophenyl group, and a phenylprop-2-en-1-one moiety, which may contribute to its pharmacological properties. This article explores the synthesis, biological activities, mechanisms of action, and potential applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves an aldol condensation reaction between 4-bromobenzaldehyde and 2-acetylfuran in the presence of a base such as potassium hydroxide. The reaction is conducted under reflux conditions in ethanol or similar solvents, followed by dehydration to yield the desired product.

Biological Activities

Recent studies have indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Research has shown that furan derivatives possess significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against several bacterial strains. In vitro assays demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases .

Anticancer Potential

Furans and their derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is required to elucidate the specific molecular targets involved .

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory responses and cell proliferation. The furan ring and phenylpropene moiety may facilitate these interactions, leading to the observed biological effects .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other furan derivatives:

Compound Biological Activity Unique Features
Furaneol® Aroma properties; used in food industryKnown for flavor enhancement
5-Hydroxymethylfurfural (HMF) Antimicrobial; used in renewable chemicalsDerived from biomass; significant industrial use
(2E)-3-[5-(4-bromophenyl)furan... Antimicrobial, anti-inflammatory, anticancerUnique bromophenyl substitution enhances activity

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations comparable to standard antibiotics like ampicillin .
  • Anti-inflammatory Effects : Research involving animal models indicated that treatment with this compound resulted in reduced paw edema, suggesting its utility in inflammatory conditions .
  • Anticancer Activity : In vitro studies reported that the compound induced apoptosis in breast cancer cell lines through caspase activation pathways, warranting further investigation into its therapeutic potential .

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO2/c20-16-8-6-15(7-9-16)19-13-11-17(22-19)10-12-18(21)14-4-2-1-3-5-14/h1-13H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYBAHXMYKUAPI-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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